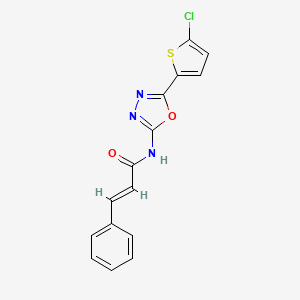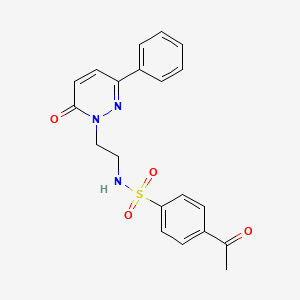![molecular formula C8H14N4OS2 B2935511 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide CAS No. 332393-85-8](/img/structure/B2935511.png)
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, and an acetamide group, which is a derivative of acetic acid.
Mechanism of Action
Target of Action
The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
This compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The synthesized compounds could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can potentially inhibit the survival of H. pylori, which relies on the increase in pH caused by this conversion .
Biochemical Analysis
Biochemical Properties
Some thiadiazole derivatives have shown promising results in inhibiting the urease enzyme .
Cellular Effects
Some thiadiazole derivatives have shown anticancer effects in various in vitro and in vivo models .
Molecular Mechanism
Some studies suggest that thiadiazole derivatives may interact with the active site of the urease enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide typically involves the following steps:
Preparation of 5-Amino-[1,3,4]thiadiazole: This can be achieved by reacting thiosemicarbazide with formic acid under reflux conditions.
Sulfanyl Group Introduction: The 5-amino-[1,3,4]thiadiazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the sulfanyl group.
Acetylation: Finally, the sulfanyl group is acetylated using diethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, ensuring cost-effectiveness and efficiency. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions may involve the reduction of the thiadiazole ring or the acetamide group.
Substitution: Substitution reactions can occur at the amino or sulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiadiazoles and acetamides.
Substitution Products: Various derivatives with different substituents on the thiadiazole ring or acetamide group.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use as an antimicrobial or anti-inflammatory agent. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Similar structure but lacks the acetamide group.
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine: Similar thiadiazole ring but different substituents.
2-Amino-5-phenyl-1,3,4-thiadiazole: Similar core structure but with a phenyl group instead of the sulfanyl group.
Uniqueness: 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide is unique due to its combination of the thiadiazole ring and acetamide group, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS2/c1-3-12(4-2)6(13)5-14-8-11-10-7(9)15-8/h3-5H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGAVFMWIQZDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2935431.png)
![6-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide](/img/structure/B2935432.png)
![N-[(furan-2-yl)methyl]-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2935433.png)
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)
![N'-cycloheptyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide](/img/structure/B2935435.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2935438.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2935443.png)
![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2935444.png)
![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2935446.png)


![4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2935449.png)
